molecular formula C16H16Cl2N2O4S2 B15108736 1,4-Bis[(4-chlorophenyl)sulfonyl]piperazine CAS No. 13170-83-7

1,4-Bis[(4-chlorophenyl)sulfonyl]piperazine

Cat. No.: B15108736
CAS No.: 13170-83-7
M. Wt: 435.3 g/mol
InChI Key: BZWBPYBIYIFVTB-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]- is a chemical compound characterized by the presence of a piperazine ring substituted with two 4-chlorophenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]- typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield sulfoxides or other reduced forms of the compound .

Scientific Research Applications

Piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1,4-bis[(4-chlorophenyl)sulfonyl]- is unique due to the presence of both the piperazine ring and the 4-chlorophenylsulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

CAS No.

13170-83-7

Molecular Formula

C16H16Cl2N2O4S2

Molecular Weight

435.3 g/mol

IUPAC Name

1,4-bis[(4-chlorophenyl)sulfonyl]piperazine

InChI

InChI=1S/C16H16Cl2N2O4S2/c17-13-1-5-15(6-2-13)25(21,22)19-9-11-20(12-10-19)26(23,24)16-7-3-14(18)4-8-16/h1-8H,9-12H2

InChI Key

BZWBPYBIYIFVTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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